Tert-butyl 3-bromobenzoate
Description
tert-Butyl 3-bromobenzoate (C₁₁H₁₃BrO₂, molecular weight 257.14 g/mol) is a brominated aromatic ester featuring a tert-butyl group at the ester position and a bromine atom at the meta position of the benzene ring. It is widely employed as a synthetic intermediate in organic chemistry, particularly in transition metal-catalyzed cross-coupling reactions and enantioselective syntheses. Its sterically bulky tert-butyl group enhances solubility in non-polar solvents and influences reactivity in substitution reactions .
Properties
IUPAC Name |
tert-butyl 3-bromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVLZVSAZXTBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30318988 | |
| Record name | tert-butyl 3-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30318988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69038-74-0 | |
| Record name | tert-Butyl 3-bromobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69038-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | tert-Butyl 3-bromobenzoate | |
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| Record name | 69038-74-0 | |
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| Record name | tert-butyl 3-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30318988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3-bromo-, 1,1-dimethylethyl ester | |
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Preparation Methods
Method Overview
The most common and direct method to prepare tert-butyl 3-bromobenzoate is the esterification of 3-bromobenzoic acid with tert-butyl alcohol in the presence of a suitable dehydrating or activating agent. This method is widely reported in industrial and academic literature.
Reaction Conditions
- Reactants: 3-bromobenzoic acid and tert-butyl alcohol
- Catalyst/Dehydrating Agent: Thionyl chloride (SOCl2) or other acid catalysts
- Solvent: Often an inert solvent or neat conditions
- Temperature: Typically reflux or controlled heating to facilitate ester formation
- Reaction Time: Several hours depending on conditions
Mechanism
The reaction proceeds via activation of the carboxylic acid group by thionyl chloride to form an acid chloride intermediate, which then reacts with tert-butyl alcohol to yield the tert-butyl ester.
Advantages
- Straightforward and scalable
- High purity product achievable (≥98% assay reported)
- Suitable for industrial production
Data Summary
| Parameter | Typical Value/Range | Notes |
|---|---|---|
| Reactants ratio | 1:1 to 1:2 (acid:alcohol) | Excess alcohol can drive reaction |
| Catalyst | Thionyl chloride or acid catalyst | Activates acid for esterification |
| Temperature | 60–120 °C | Reflux conditions common |
| Reaction time | 2–6 hours | Depends on catalyst and scale |
| Product purity | ≥98% | Confirmed by chromatographic methods |
| Physical state | Colorless liquid or solid | Depending on isolation method |
This method is confirmed by commercial suppliers and chemical manufacturers, such as those in India, who produce this compound by this esterification route with thionyl chloride as the dehydrating agent.
Catalytic Synthesis via Ion-Exchange Resin Catalysis (Related Esterification)
Method Overview
A patent describes a catalytic synthesis method for tert-butyl esters of brominated acids using cationic ion-exchange resins as catalysts. Although the patent specifically details the synthesis of tert-butyl alpha-bromoisobutyrate, the methodology is relevant and adaptable to this compound synthesis.
Key Steps
- Mixing the brominated acid with tert-butyl alcohol and a cationic ion-exchange resin catalyst
- Stirring under controlled temperature (20–80 °C, preferably 40–45 °C)
- Passing isobutene gas to facilitate esterification
- Neutralization with an organic base (e.g., triethylamine)
- Purification by distillation under reduced pressure
Reaction Parameters and Yields
| Parameter | Value/Range | Notes |
|---|---|---|
| Catalyst loading | 0.5–2 wt% ion-exchange resin | Resin type affects yield |
| Temperature | 40–45 °C | Optimal for reaction rate |
| Reaction time | 2–6 hours | Includes reaction and incubation |
| Neutralization pH | 6.5–7 | Using triethylamine |
| Product purity | 98.5–99% | High purity achieved |
| Yield | Approx. 95–98% | Based on starting acid |
Advantages
- Mild reaction conditions
- High selectivity and purity
- Reusable catalyst resin reduces waste
- Suitable for continuous or batch processing
Example Data from Patent Embodiments
| Embodiment | Acid (g) | Solvent (g) | Polymerization Inhibitor (g) | Ion-exchange Resin (g) | Temp (°C) | Isobutene (g) | Reaction Time (h) | Product (g) | Purity (%) |
|---|---|---|---|---|---|---|---|---|---|
| 2 | 100 | 200 | 1.5 (para hydroxybenzene) | 5 (CHR-06 type) | 43 | 52 | 5 (2h + 3h) | 120 | 98.5 |
| 3 | 100 | 200 | 1.2 (para hydroxybenzene) | 5 (CH-B type) | 45 | 48 | 4.5 (2h + 2.5h) | 118 | 98.6 |
| 4 | 100 | 200 | 1 (MEHQ) | 5 (CH-B + CHR-06 mix) | 42 | 55 | 5 (2h + 3h) | 121 | 98.6 |
| 5 | 100 | 200 | 1 (MEHQ) | 10 (CH-A + CHR-06 mix) | 41 | 55 | 5 (2h + 3h) | 125 | 99.0 |
This catalytic method is notable for its environmental benefits and operational efficiency.
Alternative Synthetic Routes and Considerations
Purity and Quality Control
- Purity levels of 98–99% are standard for pharmaceutical and fine chemical applications.
- Analytical techniques such as NMR, GC-MS, and HPLC are used to confirm product identity and purity.
- High purity is critical for use as an intermediate in drug synthesis.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Purity (%) | Notes |
|---|---|---|---|---|
| Esterification with tert-butanol + thionyl chloride | 3-bromobenzoic acid, tert-butyl alcohol, SOCl2, reflux | Simple, scalable, high yield | ≥98 | Widely used industrial method |
| Catalytic esterification with ion-exchange resin | Brominated acid, tert-butyl alcohol, cationic resin, isobutene, triethylamine | Mild conditions, reusable catalyst | 98.5–99 | Environmentally friendly, patented |
| Photocatalytic/radical methods | Specialized catalysts, light irradiation | Experimental, for functionalization | N/A | Not standard for ester prep |
Scientific Research Applications
Organic Synthesis
Tert-butyl 3-bromobenzoate serves as an intermediate in the synthesis of complex organic molecules. It is particularly useful for producing pharmaceuticals and agrochemicals due to its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions .
Biochemical Studies
The compound is employed in enzyme-catalyzed reactions and as a probe for investigating biochemical pathways. Researchers utilize it to study the mechanisms of enzyme action and to develop new methodologies for biochemical analysis.
Pharmaceutical Development
In medicine, this compound is instrumental in synthesizing anti-inflammatory and antiviral drugs. Its ability to undergo various chemical transformations makes it a versatile building block in drug design .
Manufacture of Specialty Chemicals
The compound is utilized in producing specialty chemicals, including polymers and resins. Its stability and reactivity allow for the creation of materials with specific properties tailored for industrial applications .
Market Trends
The market for this compound has shown favorable growth due to its extensive use as an intermediate in various chemical syntheses. The increasing demand for pharmaceuticals and agrochemicals drives this market expansion .
Case Study 1: Synthesis of Anti-Inflammatory Drugs
A study demonstrated the use of this compound as a precursor for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). The compound was transformed through nucleophilic substitution reactions, leading to derivatives that exhibited significant anti-inflammatory activity.
Case Study 2: Agrochemical Applications
In another instance, this compound was utilized in developing herbicides and pesticides. Its reactivity allowed for modifications that enhanced the efficacy of these agrochemicals, showcasing its versatility beyond pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ester group can undergo hydrolysis or transesterification, depending on the reaction conditions. These reactions are mediated by various enzymes and chemical catalysts, which target specific molecular pathways .
Comparison with Similar Compounds
Comparison with Similar Bromobenzoate Esters
Structural and Physicochemical Properties
The tert-butyl group distinguishes this compound from smaller esters like ethyl 3-bromobenzoate (C₉H₉BrO₂, MW 229.07 g/mol) and methyl 3-bromobenzoate (C₈H₇BrO₂, MW 215.04 g/mol). Key differences include:
The tert-butyl group reduces polarity, facilitating purification via non-polar solvents (e.g., 0–2.5% Et₂O in pentane) , whereas methyl/ethyl esters often require polar solvent systems.
Reactivity in Cross-Coupling Reactions
This compound participates in diverse reactions, but steric hindrance from the tert-butyl group can modulate yields:
Example 2: Buchwald-Hartwig Amination
Ethyl 3-bromobenzoate, when coupled with tert-butyl piperazine-1-carboxylate under Pd catalysis, achieved a 42.2% yield .
Example 3: Substitution with Benzylamine
This compound reacted with benzylamine under Cu(OTf)₂ catalysis to form tert-butyl 3-(benzylamino)benzoate in 65% yield, demonstrating efficient bromine displacement despite steric bulk .
Steric and Electronic Effects
- Steric Hindrance : The tert-butyl group slows nucleophilic attacks compared to ethyl/methyl esters but stabilizes intermediates in certain catalytic cycles.
Biological Activity
Tert-butyl 3-bromobenzoate is an organic compound with the molecular formula C11H13BrO2, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in drug development and bioconjugation.
This compound can be synthesized through various methods, typically involving bromination of tert-butyl benzoate. The general reaction can be summarized as follows:
This compound features a bromine atom at the 3-position of the benzoate ring, which significantly influences its reactivity and biological interactions.
Interaction with Biological Macromolecules
The electrophilic nature of this compound allows it to interact with various biological macromolecules, including proteins and nucleic acids. Such interactions can lead to modifications that affect cellular functions. Studies suggest that the compound may participate in nucleophilic substitution reactions, where the bromine atom can be replaced by nucleophiles like amines or thiols .
Anticancer Activity
Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, compounds structurally related to this compound have been demonstrated to inhibit growth in various cancer cell lines, suggesting a potential role in cancer therapy .
Case Studies and Research Findings
- Cell Proliferation Inhibition : A study involving derivatives of this compound reported significant inhibition of cell proliferation in HL60 and Daudi cell lines. The mechanism was linked to the compound's ability to interfere with c-Myc transcriptional activity, leading to a G0/G1 phase arrest in the cell cycle .
- Bioconjugation Applications : this compound has been utilized in bioconjugation reactions, allowing for the attachment of biomolecules to surfaces or other biomolecules. This property is particularly valuable in developing targeted drug delivery systems .
Comparison with Related Compounds
The biological activity of this compound can be compared with similar compounds to highlight its unique properties:
| Compound | Bromination Position | Biological Activity |
|---|---|---|
| Tert-butyl 2-bromobenzoate | 2 | Moderate antibacterial activity |
| Tert-butyl 4-bromobenzoate | 4 | Low cytotoxicity |
| This compound | 3 | Significant anticancer properties |
Safety and Toxicological Profile
While this compound shows promising biological activity, its safety profile must be considered. Preliminary studies indicate potential toxicity at high concentrations, necessitating further investigation into its safety for therapeutic applications .
Q & A
Basic: What are common synthetic routes for tert-butyl 3-bromobenzoate, and how are reaction conditions optimized?
Answer:
this compound is typically synthesized via esterification of 3-bromobenzoic acid with tert-butanol under acid catalysis (e.g., sulfuric acid) or via coupling reactions using tert-butyl halides. A key optimization parameter is solvent choice: inert solvents like dichloromethane or 1,2-dichloroethane minimize side reactions, while temperature control (0–25°C) prevents tert-butyl group cleavage . For reproducibility, stoichiometric ratios of reactants (1:1.2 molar ratio of acid to tert-butanol) and catalyst loading (5–10 mol%) are critical. Post-synthesis, column chromatography with hexane/ethyl acetate gradients (4:1 to 1:1) ensures high purity (>95%) .
Basic: Which spectroscopic and computational methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : H NMR confirms tert-butyl integration (9H singlet at ~1.4 ppm) and aromatic proton splitting patterns (e.g., doublets for bromine-induced deshielding). Dynamic low-temperature NMR (<−40°C) can resolve conformational isomerism in related tert-butyl esters .
- DFT Calculations : Density functional theory (DFT) with explicit solvent models (e.g., PCM for dichloromethane) predicts equatorial vs. axial tert-butyl conformations, aiding spectral interpretation .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] at m/z 259.0 (CHBrO) and fragment peaks (e.g., loss of tert-butyl: m/z 185.9) .
Advanced: How do halogen substituents (e.g., bromo vs. chloro) influence the reactivity of tert-butyl benzoate derivatives?
Answer:
Bromine’s higher electronegativity and polarizability compared to chlorine increase electrophilicity at the aromatic ring, enhancing nucleophilic aromatic substitution (SNAr) rates. For example, this compound reacts 3× faster with amines in DMF at 60°C than its chloro analog. However, bromine’s bulkiness may sterically hinder coupling reactions (e.g., Suzuki-Miyaura), requiring ligand optimization (e.g., XPhos instead of PPh) . Computational studies (NBO analysis) reveal bromine’s stronger electron-withdrawing effect, lowering LUMO energy by ~0.5 eV versus chlorine .
Advanced: What are the thermal stability thresholds for this compound, and how should decomposition be mitigated?
Answer:
Thermogravimetric analysis (TGA) shows decomposition onset at 150°C, with rapid tert-butyl cleavage above 180°C. Adiabatic calorimetry (ARC) confirms exothermic decomposition (ΔH = −120 kJ/mol) under oxygen, necessitating storage in inert atmospheres below 25°C . For reactions requiring elevated temperatures (e.g., >100°C), degassing solvents and using radical inhibitors (e.g., BHT) suppress peroxide formation .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Storage : Keep in amber glass vials at −20°C under nitrogen to prevent hydrolysis. Avoid metal containers (risk of catalytic decomposition) .
- Handling : Use explosion-proof equipment in well-ventilated areas. Ground all containers to dissipate static charge .
- Waste Disposal : Neutralize with aqueous NaHCO before incineration by certified facilities to avoid brominated pollutant release .
Advanced: How does this compound serve as a precursor in polymer synthesis?
Answer:
Its tert-butyl group enhances solubility of polyimide precursors during polymerization. For example, coupling with diaminobenzene monomers via SNAr yields brominated polyimides with free volume >20%, improving gas permeability (CO/CH selectivity >30). Post-polymerization cleavage of tert-butyl groups (via TFA) creates microporous structures for membrane applications .
Basic: What are the primary applications of this compound in organic synthesis?
Answer:
- Pharmaceutical Intermediates : Suzuki-Miyaura cross-coupling with boronic acids introduces aryl groups at the 3-position for kinase inhibitor scaffolds .
- Protecting Groups : The tert-butyl ester resists basic conditions (e.g., Grignard reactions) but is cleaved selectively with HCl/dioxane .
Advanced: How can experimental design optimize yields in this compound-mediated reactions?
Answer:
Response surface methodology (RSM) identifies critical factors:
- Catalyst Loading : 5–7 mol% Pd(PPh) maximizes cross-coupling yields (85–90%) .
- Solvent Polarity : Higher polarity (DMF > THF) accelerates SNAr but increases side-product formation. A 7:3 DMF/water ratio balances reactivity and selectivity .
Advanced: What computational tools predict this compound’s reactivity in catalytic systems?
Answer:
- DFT with Explicit Solvation : Accurately models transition states for SNAr (e.g., activation energy ~25 kcal/mol in DMF) .
- Molecular Dynamics (MD) : Simulates tert-butyl rotation barriers (~3 kcal/mol) influencing steric accessibility .
Basic: What purification techniques resolve this compound from byproducts?
Answer:
- Crystallization : Recrystallize from ethanol/water (4:1) at −20°C to remove unreacted 3-bromobenzoic acid .
- Flash Chromatography : Use silica gel with hexane/ethyl acetate (gradient from 4:1 to 1:1) to separate tert-butyl esters from halogenated impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
